molecular formula C16H12N2O3S B2702503 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 328539-76-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2702503
CAS No.: 328539-76-0
M. Wt: 312.34
InChI Key: SSDWKQMRZDPBEN-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring with a furan ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 5-acetyl-2-aminothiazole. This intermediate is then reacted with phenyl isothiocyanate to form 5-acetyl-4-phenylthiazol-2-ylamine. Finally, the furan ring is introduced through a reaction with furan-2-carboxylic acid chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-10(19)14-13(11-6-3-2-4-7-11)17-16(22-14)18-15(20)12-8-5-9-21-12/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDWKQMRZDPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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